molecular formula C4H5NO3 B3328270 3-Aminodihydrofuran-2,5-dione CAS No. 4432-62-6

3-Aminodihydrofuran-2,5-dione

Cat. No. B3328270
CAS RN: 4432-62-6
M. Wt: 115.09 g/mol
InChI Key: GWKOSRIHVSBBIA-UHFFFAOYSA-N
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Description

3-Aminodihydrofuran-2,5-dione is an organic compound with the molecular formula C4H5NO3. It is also known as (S)-3-aminodihydrofuran-2,5-dione hydrochloride . The compound has a molecular weight of 151.55 .


Molecular Structure Analysis

The InChI code for 3-Aminodihydrofuran-2,5-dione is 1S/C4H5NO3.ClH/c5-2-1-3 (6)8-4 (2)7;/h2H,1,5H2;1H/t2-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminodihydrofuran-2,5-dione include a molecular weight of 151.55 . The compound is a hydrochloride . More specific properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Synthesis of Organic Substrates :

    • 3-Ylidenepiperazine-2,5-diones, related to 3-Aminodihydrofuran-2,5-dione, serve as versatile organic substrates. They are cyclic dipeptides that can be easily synthesized in both optically active and inactive forms. These compounds are prone to stereoselective addition reactions and can transform into natural products and analogues, serving as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
  • Catalytic Transformations :

    • Bio-derived furans, including compounds like 3-Aminodihydrofuran-2,5-dione, can be transformed into valuable ketoacids and diketones using water-soluble ruthenium catalysts. These transformations are key in the creation of levulinic acid and other derivatives, playing a significant role in green chemistry (Gupta et al., 2015).
  • Pharmaceutical Synthesis :

    • The compound is involved in the synthesis of pharmaceuticals such as 1,4-Benzodiazepine-2,5-diones. These transformations occur under mild reaction conditions, indicating the potential use of 3-Aminodihydrofuran-2,5-dione in the development of new therapeutic agents (Křemen et al., 2017).
  • Polymerization Processes :

    • 3-Aminodihydrofuran-2,5-dione derivatives are utilized in organocatalyzed ring-opening polymerization
    processes. For example, the synthesis of poly(ester amides) from 3-benzylmorpholine-2,5-dione, which is derived from natural amino acids, showcases the potential of these compounds in creating novel materials for drug delivery applications .
  • Cytotoxicity and Antitumor Activities :

    • Research into 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, related to 3-Aminodihydrofuran-2,5-dione, has revealed potential as tyrosine kinase inhibitors with antitumor activities. These compounds demonstrate the ability to interact with ATP-binding domains of growth factor receptors and have shown efficacy in inhibiting the growth of cancer cell lines (Kuznietsova et al., 2019).
  • Synthesis of Amino Acids :

    • Enantioselective synthesis of α-amino acids using derivatives of 3-Aminodihydrofuran-2,5-dione demonstrates the compound's role in producing chiral building blocks for pharmaceuticals and other applications (Porzi & Sandri, 1996).
  • Novel Heterocyclic Derivatives :

    • The compound is involved in the preparation of novel disubstituted 1,3-oxazepine-tetra-one derivatives from Schiff bases reaction, highlighting its role in the development of new heterocyclic compounds for potential applications in pharmaceuticals and materials science (Ayfan et al., 2019).

Safety and Hazards

The safety information for ®-3-AMINODIHYDROFURAN-2,5-DIONE HCL, a related compound, indicates that it has the hazard statements H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminooxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKOSRIHVSBBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminodihydrofuran-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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